molecular formula C22H24N2O3 B378828 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 327102-32-9

11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B378828
CAS No.: 327102-32-9
M. Wt: 364.4g/mol
InChI Key: HJOXXCYDDPBJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a hydroxy and methoxy group on the phenyl ring, as well as a dimethyl substitution on the benzodiazepine core.

Preparation Methods

The synthesis of 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This one-pot synthesis method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst to facilitate the carbonylative coupling. The subsequent cyclocondensation is catalyzed by Cp2TiCl2 and m-phthalic acid in ethanol, yielding the desired benzodiazepine compound with high efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzodiazepine ring can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other complex benzodiazepine derivatives.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.

    Medicine: Due to its benzodiazepine core, it has potential therapeutic applications as an anxiolytic, sedative, or anticonvulsant agent.

    Industry: It can be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and sedative effects . The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.

Comparison with Similar Compounds

This compound can be compared with other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . While all these compounds share the benzodiazepine core, 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitutions, which may confer distinct pharmacological properties and interactions.

Properties

CAS No.

327102-32-9

Molecular Formula

C22H24N2O3

Molecular Weight

364.4g/mol

IUPAC Name

6-(2-hydroxy-5-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H24N2O3/c1-22(2)11-17-20(19(26)12-22)21(14-10-13(27-3)8-9-18(14)25)24-16-7-5-4-6-15(16)23-17/h4-10,21,23-25H,11-12H2,1-3H3

InChI Key

HJOXXCYDDPBJNJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)OC)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)OC)O)C(=O)C1)C

Origin of Product

United States

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